4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-
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Overview
Description
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-, also known as myricitrin, is a naturally occurring flavonoid glycoside. It is found in various plants, including the bark, leaves, and fruits of the Myrica species. Myricitrin is known for its antioxidant, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myricitrin can be synthesized through the extraction from natural sources such as the bark, leaves, and fruits of Myrica species. The extraction process typically involves the use of solvents like water, ethanol, or methanol, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of myricitrin involves large-scale extraction from plant materials. The process includes grinding the plant material, solvent extraction, filtration, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Myricitrin undergoes various chemical reactions, including:
Oxidation: Myricitrin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of myricitrin .
Scientific Research Applications
Myricitrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the antioxidant properties of flavonoids.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Used as an additive in cosmetics for its antioxidant and skin-whitening effects.
Mechanism of Action
Myricitrin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Myricitrin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Analgesic Activity: Myricitrin modulates pain pathways by inhibiting protein kinase C (PKC) and reducing calcium ion influx.
Comparison with Similar Compounds
Similar Compounds
Quercitrin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Rutin: Known for its vascular protective effects and antioxidant activity.
Hesperidin: A flavonoid glycoside with anti-inflammatory and antioxidant properties.
Uniqueness of Myricitrin
Myricitrin is unique due to its specific combination of hydroxyl groups and glycosidic linkage, which contribute to its potent antioxidant and anti-inflammatory activities. Its ability to modulate multiple molecular pathways makes it a valuable compound for various therapeutic applications .
Properties
CAS No. |
80443-12-5 |
---|---|
Molecular Formula |
C21H22O12 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(2R,3R)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-27,29-30H,1H3/t6-,14-,17+,18+,19+,20-,21-/m0/s1 |
InChI Key |
QMGYCEQXKDMHDB-JFWXUUDPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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